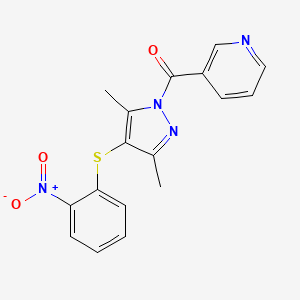
(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone is a member of the pyrazole family, characterized by its unique structural features which include a pyrazole ring, a nitrophenyl thio group, and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C14H14N4O2S
- Molecular Weight : 302.35 g/mol
The presence of multiple functional groups in this compound suggests a diverse range of biological interactions. The pyrazole ring is known for its ability to participate in various chemical reactions, while the nitrophenyl thio group may enhance its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been reported to show activity against various bacterial strains. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. In vitro studies have demonstrated that related compounds can exhibit IC50 values comparable to established anticancer agents like doxorubicin, indicating strong cytotoxic effects against cancer cell lines.
Anti-inflammatory Properties
The nitrophenyl thio group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Studies on similar compounds have shown that modifications at the pyrazole ring can enhance anti-inflammatory activity, suggesting that this compound may also possess such properties.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : Interaction with biological receptors could modulate signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Modulation : The compound might influence oxidative stress levels within cells, contributing to its anticancer and antimicrobial activities.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:
Properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11-16(25-15-8-4-3-7-14(15)21(23)24)12(2)20(19-11)17(22)13-6-5-9-18-10-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURCAQVLGGLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














